Cas no 95-23-8 (5-Amino-1,3-dihydro-2H-benzimidazol-2-one)

5-Amino-1,3-dihydro-2H-benzimidazol-2-one structure
95-23-8 structure
Nome do Produto:5-Amino-1,3-dihydro-2H-benzimidazol-2-one
N.o CAS:95-23-8
MF:C7H7N3O
MW:149.149980783463
MDL:MFCD00053555
CID:34785
PubChem ID:87559033

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Propriedades químicas e físicas

Nomes e Identificadores

    • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one
    • 5-Aminobenzimidazolone
    • 5-Amino-2-benzimidazolinone
    • 5-Amino-1,3-dihydro-benzoimidazol-2-one
    • 5-AMINOBENZOIMIDAZOLONE
    • 2H-BENZIMIDAZOL-2-ONE,5-AMINO-1,3-DIHYDRO-
    • 5(6)-AMINOBENZOIMIDAZOLONE
    • 5-Amino-1,3-dihydrobenzoimidazol-2-one
    • 5-Amino-2-benzimidazolinon
    • 5-AMino-2-enziMidazolinone
    • 5-AMINO-6-CHLOROBENZOIMINDAZOLONE
    • 5-AMINOBENZIMIDAZOLIDINONE
    • 5-AMINOBENZIMIDAZOLINONE
    • 2-Benzimidazolinone,5-amino- (7CI,8CI)
    • 2-Hydroxy-5-aminobenzimidazole
    • 5-Amino-1,3-dihydrobenzimidazol-2-one
    • 5-Amino-2(3H)-benzimidazolone
    • 5-Amino-2-hydroxybenzimidazole
    • 5-Amino-2-oxo-2,3-dihydro-1H-benzimidazole
    • 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
    • 5-amino-1H-benzo[d]imidazol-2(3H)-one
    • 5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
    • 3V3FDT3X0M
    • BCXSVFBDMPSKPT-UHFFFAOYSA-N
    • 5-amino-3-hydrobenzimidazol-2-one
    • 5-Amino-1,3-dihydro-2H-benzimidaz
    • 2-Benzimidazolinone, 5-amino- (7CI, 8CI)
    • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one (ACI)
    • 2-Oxo-2,3-dihydro-1H-benzimidazol-5-amine
    • 5-Amino-1,3-dihydro-2H-benzo[d]imidazol-2-one
    • 5-Amino-1H-benzimidazol-2(3H)-one
    • ALBB-023220
    • 5-amino-1H-benzo[d]imidazole-2(3H)-one
    • 95-23-8
    • EC 202-401-8
    • SY007179
    • NS00002356
    • EN300-02381
    • SCHEMBL92048
    • Oprea1_319016
    • CS-W019563
    • AC-10272
    • 5-amino-2-oxo-2,3-dihydro-benzimidazol
    • MFCD00053555
    • 5-AMINO-1H-BENZO[D]IMIDAZOL-2-OL
    • 2-BENZIMIDAZOLINONE, 5-AMINO-
    • DB-012237
    • EU-0078496
    • UNII-3V3FDT3X0M
    • W-100170
    • SCHEMBL1695075
    • 5-AMINOBENZIMIDAZOLIDONE
    • A1950
    • DTXSID5059119
    • DB-296024
    • Q27895420
    • Oprea1_759802
    • CL3530
    • Z56793257
    • AKOS000103534
    • 5-AMINO-1H-BENZO(D)IMIDAZOL-2(3H)-ONE
    • 40352-51-0
    • STK013932
    • AKOS008966788
    • 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, AldrichCPR
    • AS-11577
    • 5-amino-1,3-dihydro-benzimidazole-2-one
    • F0074-0058
    • EINECS 202-401-8
    • 2H-1,3-Benzimidazol-2-one, 5-amino-1,3-dihydro-
    • 5-amino-1,3-dihydro-benzimidazol-2-one
    • 5-AMINO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
    • BBL028058
    • MDL: MFCD00053555
    • Inchi: 1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
    • Chave InChI: BCXSVFBDMPSKPT-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC=C(C=2)N)N1

Propriedades Computadas

  • Massa Exacta: 149.05900
  • Massa monoisotópica: 149.058912
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 183
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 3
  • XLogP3: 0.4
  • Carga de Superfície: 0
  • Superfície polar topológica: 67.2

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.363
  • Ponto de Fusão: 35-39°C
  • Ponto de ebulição: 201.4℃ at 760 mmHg
  • Ponto de Flash: 75.6℃
  • Índice de Refracção: 1.657
  • PSA: 74.67000
  • LogP: 1.01960
  • Solubilidade: Not determined
  • Sensibilidade: Easy to absorb moisture; Sensitive to humidity

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Informações de segurança

  • Símbolo: GHS07
  • Pedir:warning
  • Palavra de Sinal:Warning
  • Declaração de perigo: H302-H319
  • Declaração de Advertência: P305 + P351 + P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 22-36
  • Instrução de Segurança: S26; S36/37/39
  • Identificação dos materiais perigosos: Xi
  • Frases de Risco:R36/37/38
  • Condição de armazenamento:Store at room temperature
  • Classe de Perigo:IRRITANT

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Ambeed
A146040-1kg
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8 98%
1kg
$115.0 2025-02-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A29520-100g
5-Amino-1,3-dihydro-2H-benzimidazol-2-one
95-23-8 98%
100g
¥60.0 2023-09-09
Enamine
EN300-02381-0.25g
5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
95-23-8 95%
0.25g
$19.0 2023-05-01
eNovation Chemicals LLC
D781110-500g
5-Amino-1,3-dihydrobenzoimidazol-2-one
95-23-8 98%
500g
$110 2024-07-20
Enamine
EN300-02381-5.0g
5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
95-23-8 95%
5g
$29.0 2023-05-01
Life Chemicals
F0074-0058-0.25g
5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
95-23-8 95%+
0.25g
$18.0 2023-09-07
Life Chemicals
F0074-0058-2.5g
5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
95-23-8 95%+
2.5g
$40.0 2023-09-07
Life Chemicals
F0074-0058-10g
5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
95-23-8 95%+
10g
$84.0 2023-09-07
Enamine
EN300-02381-25.0g
5-amino-2,3-dihydro-1H-1,3-benzodiazol-2-one
95-23-8 95%
25g
$38.0 2023-05-01
Life Chemicals
F0074-0058-1g
5-AMINO-1,3-DIHYDRO-2H-BENZIMIDAZOL-2-ONE
95-23-8 95%+
1g
$21.0 2023-09-07

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Potassium borohydride (non-crystalline state nickel-boron catalyst) Catalysts: Nickel acetate tetrahydrate (non-crystalline state nickel-boron catalyst) Solvents: Water ;  pH 11, 70 °C; 3 h, 70 °C; 3.5 h, 70 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  8 h, 1.6 MPa, 110 °C
Referência
Method for preparing 5-amino-2-benzimidazolinone derivative by use of non-crystalline state nickel-boron catalyst
, China, , ,

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Hydrogen Catalysts: Palladium Solvents: Water ;  pH 9; 0.3 MPa, 95 °C; 0.4 MPa, 95 °C; 2 h, 0.9 MPa, 120 °C
Referência
Method for preparing 5-aminobenzimidazolone having high purity by catalytic hydrogenation of 5-nitrobenzimidazolone
, China, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Diketene Catalysts: Dabco ;  rt
Referência
Acetoacetylation of alcohols, thiols and amines in a microreactor using diketene
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Iron ,  Hydrochloric acid Solvents: Water ;  rt → 90 °C; 1 h, 100 °C
1.2 Reagents: Sodium hydroxide Catalysts: Sodium bisulfite ;  pH 9
Referência
Treatment method of 5-nitrobenzimidazolone mother liquid through iron powder reduction
, China, , ,

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
Relation of N-alkoxybenzimidazoles to nucleophilic reagents. Attempts to synthesize N-hydroxy-2-aminobenzimidazoles
Medvedeva, M. M.; Pozharskii, A. F.; Kuz'menko, V. V.; Bessonov, V. V.; Tertov, B. A., Khimiya Geterotsiklicheskikh Soedinenii, 1979, (2), 200-6

Synthetic Routes 6

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 35 psi, rt
Referência
Preparation of isoindoline compounds for the treatment of spinal muscular atrophy and other uses
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Sodium hydroxide Catalysts: Aluminum ,  Iron ,  Nickel ,  Chromium Solvents: Water ;  1.5 h, 85 - 90 °C; 1 h, 90 °C → 95 °C
1.2 Reagents: Hydrogen Solvents: Ethanol ;  rt → 95 °C; 13 h, 2 MPa, 95 °C
Referência
Process for preparation of 5-aminobenzimidazolone from reduction of 5-nitrobenzimidazolone
, China, , ,

Synthetic Routes 8

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ;  8 - 15 h, 2 - 3 MPa, 90 - 95 °C
Referência
Synthesis of 5-aminobenzimidazolone-2 from 5-nitrobenzimidazolone-2 with catalyst Raney Ni
Tan, Chuanjiang; Feng, Yaqing; Gao, Pei, Jingxi Huagong, 2007, 24(8), 829-832

Synthetic Routes 9

Condições de reacção
1.1 Reagents: Ammonium vanadium oxide ((NH4)VO3) Catalysts: Palladium ,  Titania Solvents: Methanol
1.2 Reagents: Hydrogen
Referência
Preparation of sparingly soluble aromatic amines
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ;  1 - 2 MPa, rt → 70 °C; 2 h, 1 - 2 MPa, 60 - 70 °C
Referência
Preparation of 5-amino-2-benzimidazolinone via catalytic hydrogenation of 5-nitro-2-benzimidazolinone
, China, , ,

Synthetic Routes 11

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  6 h, rt
Referência
(Adamantanylamino)pyrimidinamine derivatives as protein kinase inhibitors and their preparation and use for the treatment of diseases
, India, , ,

Synthetic Routes 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
Referência
Preparation of hydrazone compound having (hetero)aryl group at terminal amine group for treating tau protein-associated disease
, Korea, , ,

Synthetic Routes 13

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium oxide (PdO) Solvents: Ethanol ;  4 h, 1.5 MPa, 100 °C
Referência
Synthesis method of 5-amino-2-benzimidazolinone (5-ABI) as pigment intermediate by catalytic hydrogenation reduction
, China, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 h, 2 MPa, 85 °C
Referência
Synthetic method for preparing 5-aminobenzimidazolone
, China, , ,

Synthetic Routes 15

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  2 min, 3 psi, rt; 24 h, rt
Referência
Oxidative Cyclization-Induced Activation of a Phosphoinositide 3-Kinase Inhibitor for Enhanced Selectivity of Cancer Chemotherapeutics
Zhu, Haizhou; Mishra, Rosalin; Yuan, Long; Abdul Salam, Safnas F.; Liu, Jing; et al, ChemMedChem, 2019, 14(22), 1933-1939

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 h, 1 MPa, rt → 95 °C
Referência
Process for preparation of pigment intermediate 5-aminobenzimidazolone
, China, , ,

Synthetic Routes 17

Condições de reacção
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  reflux
Referência
Synthesis of 5-acetyIacetamidobenzimidazolone
Zhang, Zhenyu; Zhang, Jing; Shen, Haijiao; Ma, Jianyu; Qu, Hongmei, Huaxue Gongye Yu Gongcheng (Tianjin, 2014, 31(1), 24-27

Synthetic Routes 18

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: 1,10-Phenanthroline ,  Ferrous acetate Solvents: Tetrahydrofuran ,  Water ;  17 h, 50 bar, 120 °C
Referência
Nanoscale Fe2O3-Based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines
Jagadeesh, Rajenahally V.; Surkus, Annette-Enrica; Junge, Henrik; Pohl, Marga-Martina; Radnik, Joerg; et al, Science (Washington, 2013, 342(6162), 1073-1076

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Ethyl acetate ;  6 h, rt
Referência
Preparation of 2,4-diaminopyrimidine derivatives as protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 20

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 450 Pa, 70 °C
Referência
Synthesis, characterisation, and study of the photophysical properties of highly stable imidazole-based novel solid-state fluorescent azo colourants
Moolya, Preetam N.; Gadilohar, Balu L.; Shankarling, Ganapati S., Coloration Technology, 2015, 131(2), 104-109

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Raw materials

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Preparation Products

5-Amino-1,3-dihydro-2H-benzimidazol-2-one Literatura Relacionada

Fornecedores recomendados
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Henan Dongyan Pharmaceutical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hubei Cuiyuan Biotechnology Co.,Ltd